p-Bromobenzenesulfonate Reserpic Acid Methyl Ester
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Description
P-Bromobenzenesulfonate Reserpic Acid Methyl Ester is a derivative of Reserpine, an alkaloid found in Rauwolfia . It has a molecular weight of 633.55 and the molecular formula is C29H33BrN2O7S .
Molecular Structure Analysis
The molecule contains a total of 78 bonds, including 45 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 3 double bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, and 2 ten-membered rings. Additionally, it contains 1 aliphatic ester, 1 aliphatic tertiary amine, and 1 ether .Scientific Research Applications
Neighboring Group Participation in Solvolytic Reactions
- Study on Methoxyl Participation : Research by Winstein, Allred, Heck, and Glick (1958) explored methoxyl participation in solvolytic substitution reactions. They found that solvolysis of certain methoxy-substituted bromobenzenesulfonates is rapid due to anchimerically assisted ionization, highlighting the importance of neighboring group participation in these reactions (Winstein et al., 1958).
Chemical Transformations and Synthesis
- Synthesis of Sulfonate Esters : Wu and Anderson (1975) discussed the synthesis of p-toluenesulfonic and p-bromobenzenesulfonic esters. They measured the rates of displacement of these sulfonate groups by azide ion, providing insights into the chemical properties and reactivity of these compounds (Wu & Anderson, 1975).
Applications in Polymer/Fullerene Solar Cells
- Enhanced Performance Using Bromobenzene : Huang et al. (2014) discovered that using bromobenzene as a solvent in polymer/fullerene solar cells enhances their performance compared to conventional solvents. This research indicates the potential use of bromobenzene derivatives in improving solar cell efficiency (Huang et al., 2014).
Esterification and Transesterification Reactions
- Catalyzed Reactions of Polyunsaturated Compounds : Dell’Anna, Capodiferro, Mali, and Mastrorilli (2016) reported the use of a palladium catalyst with bromobenzene for esterification and transesterification reactions. This research sheds light on the role of bromobenzene derivatives in catalyzing important chemical reactions (Dell’Anna et al., 2016).
Analytical Chemistry and Chromatography
- Separation and Estimation of Betaine Esters : Gorham (1986) described procedures for separating and estimating betaines as their p-bromophenacyl, phenacyl, p-nitrobenzyl, or methyl esters. This research is significant for understanding the analytical applications of bromobenzene derivatives in chromatography (Gorham, 1986).
properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33BrN2O7S/c1-36-18-6-9-20-21-10-11-32-15-16-12-25(39-40(34,35)19-7-4-17(30)5-8-19)28(37-2)26(29(33)38-3)22(16)14-24(32)27(21)31-23(20)13-18/h4-9,13,16,22,24-26,28,31H,10-12,14-15H2,1-3H3/t16-,22+,24-,25-,26+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSOQGFEQNOXNW-GXTCVXTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747217 |
Source
|
Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromobenzenesulfonate Reserpic Acid Methyl Ester | |
CAS RN |
1262-67-5 |
Source
|
Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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